Butyl chloroacetate
Overview
Description
Butyl chloroacetate is a useful research compound. Its molecular formula is C6H11ClO2 and its molecular weight is 150.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble in water; soluble in alcohol, ether. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1212. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Butyl 2-chloroacetate, also known as Butyl chloroacetate, is a chemical compound that primarily targets organic molecules in a reaction. It is often used as a reagent in organic synthesis .
Mode of Action
The mode of action of Butyl 2-chloroacetate involves nucleophilic substitution reactions . In these reactions, Butyl 2-chloroacetate acts as an electrophile, attracting electron-rich nucleophiles. The chlorine atom in the compound is a good leaving group, which makes Butyl 2-chloroacetate particularly reactive in these types of reactions .
Biochemical Pathways
For instance, it might be involved in the synthesis of other organic compounds or in the modification of existing ones .
Result of Action
The molecular and cellular effects of Butyl 2-chloroacetate’s action depend on the specific context of its use. In organic synthesis, it can facilitate the formation of new compounds or the modification of existing ones . The specific effects at the molecular and cellular level would depend on the particular reactions it is involved in and the compounds it interacts with.
Action Environment
The action, efficacy, and stability of Butyl 2-chloroacetate can be influenced by various environmental factors. These include the presence of other chemicals, the pH of the environment, temperature, and other physical and chemical conditions . For instance, its reactivity in nucleophilic substitution reactions can be affected by the presence and concentration of the nucleophile .
Properties
IUPAC Name |
butyl 2-chloroacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO2/c1-2-3-4-9-6(8)5-7/h2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJRGMUWRPCPLNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5060437 | |
Record name | N-Butyl chloroacetate | |
Source | EPA DSSTox | |
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Molecular Weight |
150.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [MSDSonline] | |
Record name | n-Butyl chloroacetate | |
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Boiling Point |
183 °C | |
Record name | N-BUTYL CHLOROACETATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5703 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
INSOLUBLE IN WATER; SOLUBLE IN ALCOHOL, ETHER | |
Record name | N-BUTYL CHLOROACETATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5703 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.0704 @ 20 °C/4 °C | |
Record name | N-BUTYL CHLOROACETATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5703 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
590-02-3 | |
Record name | Butyl chloroacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=590-02-3 | |
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Record name | N-Butyl chloroacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000590023 | |
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Record name | Butyl chloroacetate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1212 | |
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Record name | Acetic acid, 2-chloro-, butyl ester | |
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Record name | N-Butyl chloroacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5060437 | |
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Record name | Butyl chloroacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.792 | |
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Record name | BUTYL CHLOROACETATE | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14HD7CFO3O | |
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Record name | N-BUTYL CHLOROACETATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5703 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Butyl chloroacetate?
A1: this compound has the molecular formula C6H11ClO2 and a molecular weight of 150.60 g/mol. []
Q2: How can this compound be synthesized?
A2: this compound can be synthesized through various methods:
- Esterification of Chloroacetic Acid: This common method involves reacting Chloroacetic acid with Butanol in the presence of a catalyst. Different catalysts, including p-toluene sulfonic acid [], sulfamic acid [], amino sulfonic acid [], sodium bisulfate [, ], stannic chloride pentahydrate [, ], and solid superacids [, ] have been investigated to optimize yield and efficiency.
- Reaction with tert-Butyl Alcohol: Reacting Chloroacetyl chloride with tert-butyl alcohol is another method for this compound synthesis. []
- Reaction with Isobutylene: Chloroacetic acid can be reacted with isobutylene in the presence of a strong acid catalyst to produce tert-butyl chloroacetate. []
Q3: How is this compound purified after synthesis?
A3: Purification typically involves distillation under reduced pressure. [, ] In the synthesis of tert-butyl chloroacetate, a high-purity rectifying column is used to separate dichloromethane, diisobutylene, and the desired tert-butyl chloroacetate based on their boiling points. []
Q4: What spectroscopic techniques are used to characterize this compound?
A4: Common techniques include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR provide structural information and can confirm the presence of specific functional groups. [, ]
- Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups present in the molecule by analyzing characteristic bond vibrations. [, ]
- Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines separation and identification capabilities, allowing for the analysis of complex mixtures and confirmation of molecular weight. []
Q5: What are the main applications of this compound in organic synthesis?
A5: this compound serves as a versatile two-carbon alkylating agent [] and is crucial in various reactions, including:
- Darzens Condensation: It reacts with aldehydes or ketones in the presence of a strong base to form α,β-epoxy esters (glycidic esters). This reaction is widely studied for its stereochemical outcomes, influenced by factors like the catalyst, solvent, and substituents on the reactants. [, , , ]
- Synthesis of Heterocycles: this compound acts as a building block in synthesizing various heterocyclic compounds, including dihydropyridazinones, N-substituted dihydropyrazoles, and O-substituted pyrazoles. [, ]
- Synthesis of Pharmaceuticals: It serves as an intermediate in synthesizing pharmaceutical compounds like aceclofenac, a non-steroidal anti-inflammatory drug. [, , ]
- Preparation of Ionic Monomers: It's used in the synthesis of 2-tert-butoxy-N-[2-(methacryloyl-oxy)ethyl]-N,N-dimethyl-2-oxoethanammonium chloride, a thermally decomposable ionic monomer. []
Q6: How does the choice of catalyst influence the Darzens reaction with this compound?
A6: Different catalysts can significantly affect the stereochemistry and yield of the glycidic ester product.
- Lithium salts generally favor the formation of the trans isomer. []
- Tetrabutylammonium bromide (TBAB), a phase-transfer catalyst, tends to favor the cis isomer. []
- Chiral lithium amides can mediate enantioselective Darzens reactions, yielding optically active glycidic esters. []
Q7: Is this compound stable under various conditions?
A7: this compound is generally stable but can decompose under certain conditions:
- Acidic Conditions: It can decompose in the presence of strong acids. []
- High Temperatures: Exposure to high temperatures can lead to decomposition, especially in the presence of certain catalysts. []
Q8: What are the safety considerations when handling this compound?
A8: this compound is a lachrymator and a potential alkylating agent. It should be handled with caution in a well-ventilated fume hood, wearing appropriate personal protective equipment. [, ]
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